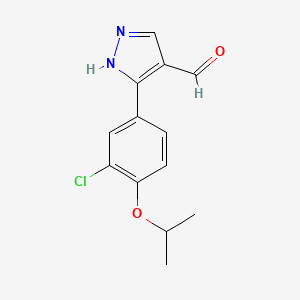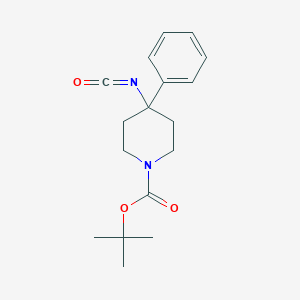
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, an isocyanate group, and a phenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Isocyanate Group: The isocyanate group can be introduced via a reaction with phosgene or a phosgene equivalent under controlled conditions.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine undergoes various chemical reactions, including:
Hydrolysis: The isocyanate group can be hydrolyzed to form a carbamic acid derivative.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while the piperidine ring can be reduced under suitable conditions.
Common reagents used in these reactions include water, amines, alcohols, and oxidizing or reducing agents. Major products formed from these reactions include carbamic acids, ureas, and phenolic compounds .
Applications De Recherche Scientifique
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for designing inhibitors and other bioactive molecules.
Material Science: It is used in the development of novel materials, including polymers and coatings, due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine involves its reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming stable urea or carbamate linkages. This reactivity is exploited in various synthetic and biological applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine include:
1-(Tert-butoxycarbonyl)-4-aminopiperidine: This compound lacks the isocyanate group but shares the tert-butoxycarbonyl-protected piperidine structure.
1-(Tert-butoxycarbonyl)-4-hydroxypiperidine: This compound features a hydroxyl group instead of an isocyanate group.
1-(Tert-butoxycarbonyl)-4-phenylpiperidine: This compound lacks the isocyanate group but retains the phenyl and tert-butoxycarbonyl groups.
The uniqueness of this compound lies in its combination of the isocyanate group with the tert-butoxycarbonyl-protected piperidine and phenyl groups, providing a versatile intermediate for various chemical transformations .
Propriétés
Formule moléculaire |
C17H22N2O3 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
tert-butyl 4-isocyanato-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-11-9-17(10-12-19,18-13-20)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 |
Clé InChI |
VQRFILUFXJPLJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)N=C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

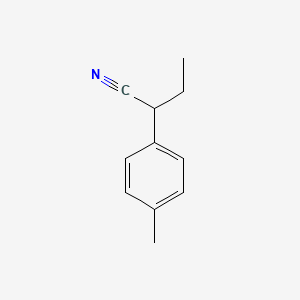
![8-methoxy-2-methyl-4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B8460709.png)
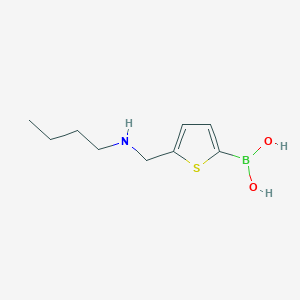
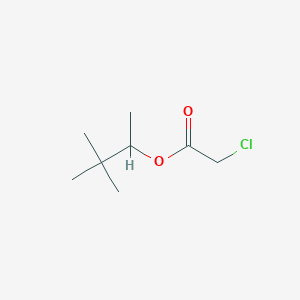
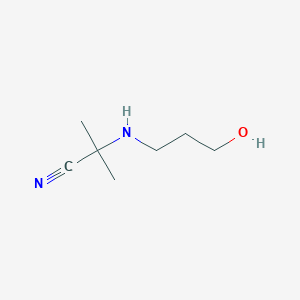
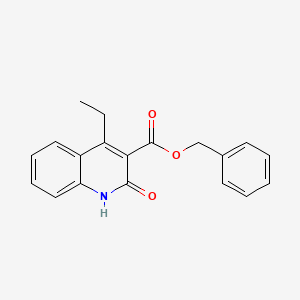
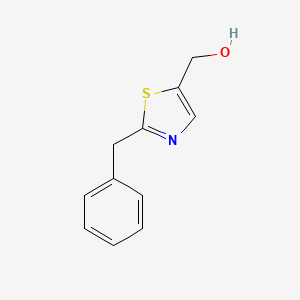
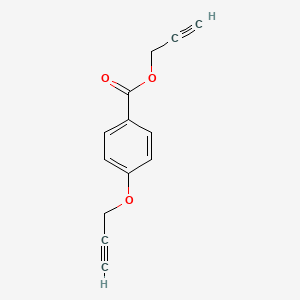
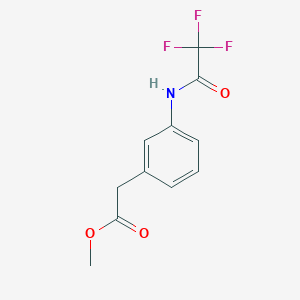

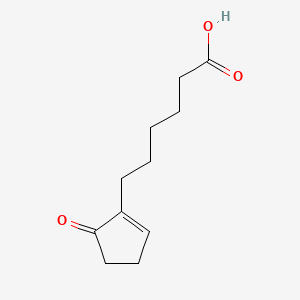
-](/img/structure/B8460790.png)
